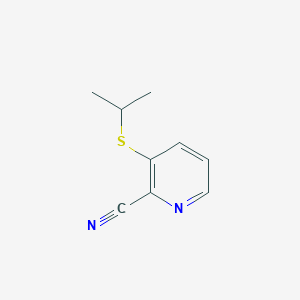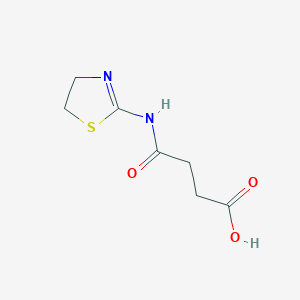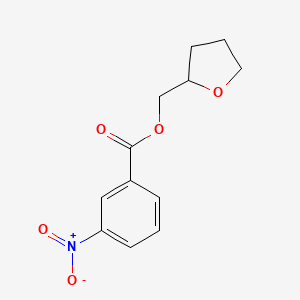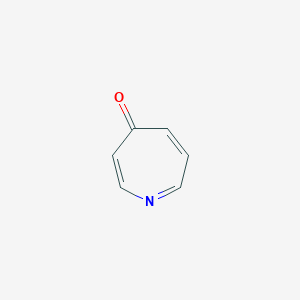![molecular formula C17H19NO3 B14239176 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate CAS No. 491609-76-8](/img/structure/B14239176.png)
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate: is an organic compound that features a quinoline moiety linked to a propyl ester of methacrylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 2-methylquinolin-8-ol with 3-chloropropyl methacrylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The quinoline moiety in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the ester or quinoline functionalities.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced ester or quinoline derivatives.
Substitution: Substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers due to the presence of the methacrylate group.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The quinoline moiety is known for its biological activity, making this compound a candidate for drug development.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty polymers and coatings, leveraging the reactivity of the methacrylate group for polymerization reactions.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the methacrylate group can undergo polymerization, forming cross-linked networks that are useful in material science applications.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Methylquinolin-8-yl)oxy]ethyl methacrylate
- 3-[(2-Methylquinolin-8-yl)oxy]propyl acrylate
- 2-[(2-Methylquinolin-8-yl)oxy]propyl methacrylate
Uniqueness: 3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the quinoline moiety and the methacrylate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
491609-76-8 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
3-(2-methylquinolin-8-yl)oxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H19NO3/c1-12(2)17(19)21-11-5-10-20-15-7-4-6-14-9-8-13(3)18-16(14)15/h4,6-9H,1,5,10-11H2,2-3H3 |
InChI-Schlüssel |
GQQWJDXWMHJJQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OCCCOC(=O)C(=C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)






